(1-Oxohexyl)ferrocene

Description

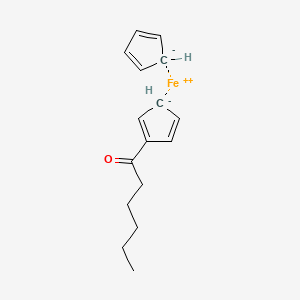

Structure

2D Structure

Properties

CAS No. |

68209-67-6 |

|---|---|

Molecular Formula |

C16H20FeO |

Molecular Weight |

284.17 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylhexan-1-one;iron(2+) |

InChI |

InChI=1S/C11H15O.C5H5.Fe/c1-2-3-4-9-11(12)10-7-5-6-8-10;1-2-4-5-3-1;/h5-8H,2-4,9H2,1H3;1-5H;/q2*-1;+2 |

InChI Key |

ICFDXJBUTZGVHQ-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |

Canonical SMILES |

CCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |

Other CAS No. |

68209-67-6 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Acylferrocenes

Classical and Contemporary Approaches to Acylferrocene Synthesis

The introduction of an acyl group onto the ferrocene (B1249389) scaffold is a fundamental transformation in organometallic chemistry. Various methods have been developed, ranging from classical electrophilic substitution reactions to more contemporary catalytic systems.

The Friedel-Crafts acylation is a widely employed and robust method for the synthesis of acylferrocenes. thermoscientific.frwikipedia.org This electrophilic aromatic substitution reaction involves treating ferrocene with an acylating agent, such as an acyl halide or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. thermoscientific.frutahtech.edu

The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion (RC≡O⁺), generated from the reaction between the acylating agent and the Lewis acid. thermoscientific.fraiinmr.com The electron-rich cyclopentadienyl (B1206354) ring of ferrocene then acts as a nucleophile, attacking the acylium ion to form an intermediate arenium ion. aiinmr.com Subsequent deprotonation restores the aromaticity of the ring and yields the final acylferrocene product. wikipedia.org

A key feature of ferrocene acylation is that the introduced acyl group is electron-withdrawing, which deactivates the ferrocene nucleus towards further substitution. thermoscientific.fr This property allows the reaction to be controlled effectively, leading primarily to the mono-acylated product, such as acetylferrocene (B1663952), with only minor amounts of the di-substituted derivative being formed. thermoscientific.fr Due to the high electron density of the cyclopentadienyl rings, the acylation of ferrocene can be accomplished under milder conditions than those required for benzene, often using phosphoric acid as a catalyst instead of stronger Lewis acids like aluminum trichloride. thermoscientific.fr

Table 1: Reagents in Friedel-Crafts Acylation of Ferrocene

| Role | Example Reagents | Catalyst |

|---|---|---|

| Aromatic Substrate | Ferrocene | N/A |

| Acylating Agent | Acetic Anhydride, Acetyl Chloride, Acyl Halides, Carboxylic Acids | Lewis Acids (e.g., AlCl₃, H₃PO₄) |

This table summarizes the typical components involved in the Friedel-Crafts acylation of ferrocene.

While Friedel-Crafts acylation is effective, alternative methods have been sought to overcome some of its limitations, such as the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids. One notable contemporary approach involves the use of zinc oxide (ZnO) as a catalyst. researchgate.net The acylation of ferrocene with various carboxylic acid chlorides can be carried out in the presence of ZnO, either in a solvent like ethylene (B1197577) chloride or under solvent-free conditions, to produce acylferrocenes in high yields (up to 96%). researchgate.net This method is advantageous due to the low cost, low toxicity, and high surface area of the ZnO catalyst, which facilitates the adsorption of substrates and promotes the reaction under mild conditions. researchgate.net

Other green and efficient synthetic routes for preparing ZnO nanoparticles themselves, such as hydrothermal techniques and biogenic synthesis using plant extracts, underscore the environmental benefits of using such materials as catalysts in organic transformations. nih.govmdpi.comnih.gov

Synthesis of (1-Oxohexyl)ferrocene and Related Long-Chain Acylferrocenes

The synthesis of long-chain acylferrocenes like this compound follows the general principles of acylation but requires specific precursors to introduce the extended alkyl chain.

The synthesis of this compound and its derivatives typically involves the reaction of ferrocene with a suitable acylating agent containing a six-carbon chain. ontosight.ai For instance, hexanoyl chloride or hexanoic anhydride could be used in a standard Friedel-Crafts reaction to yield this compound. For functionalized long-chain acylferrocenes, such as (6-bromo-1-oxohexyl)ferrocene (B12286952), the precursor must contain the desired functionality. The key starting materials are ferrocene and a bromo-substituted acylating agent, such as 6-bromohexanoyl chloride. chemicalbook.com This allows for the direct incorporation of the bromoalkyl chain onto the ferrocene core.

(6-bromo-1-oxohexyl)ferrocene is a valuable synthetic intermediate, as the terminal bromine atom can be readily substituted to create a wide array of derivatives. sigmaaldrich.com Its synthesis involves the acylation of ferrocene with a bromoalkyl chain. This compound serves as a crucial building block for more complex architectures, including polymers and macrocycles. nih.govresearchgate.net

Optimization studies have considered methods to improve reaction efficiency. For example, microwave-assisted synthesis has been proposed as a technique to reduce reaction times for the preparation of its derivatives. However, a significant challenge in such optimizations is the thermal sensitivity of the iron center in the ferrocene molecule, which requires precise temperature control to avoid degradation. The presence of the electron-withdrawing oxohexyl group in (6-bromo-1-oxohexyl)ferrocene increases the oxidation potential of the ferrocene core, a property that is significant for its application in redox catalysis. nih.govresearchgate.net

Advanced Derivatization of Acylferrocene Scaffolds

Acylferrocenes, particularly functionalized long-chain variants like (6-bromo-1-oxohexyl)ferrocene, are not merely synthetic targets but versatile scaffolds for constructing advanced materials. researchgate.net The ketone and the terminal functional group (e.g., bromine) provide two reactive handles for further chemical transformations.

(6-bromo-1-oxohexyl)ferrocene has been used as a key reactant in the preparation of numerous complex molecules:

Porphyrazine Derivatives : It was used in a multi-step synthesis to produce an octaferrocenyl-substituted magnesium(II) sulfanyl (B85325) porphyrazine. The synthesis involved the alkylation of dimercaptomaleonitrile disodium (B8443419) salt with (6-bromo-1-oxohexyl)ferrocene, followed by a cyclotetramerization reaction. nih.gov

Conducting Polymers : A polyacetylene-based polyelectrolyte was synthesized through the quaternization polymerization of 2-ethynylpyridine (B158538) using (6-bromo-1-oxohexyl)ferrocene. researchgate.net

Other Applications : It serves as a reactant for preparing maleimide-modified phosphonium (B103445) ionic liquids and metal-containing histamine (B1213489) H3 receptor ligands. chemicalbook.comsigmaaldrich.com

These examples demonstrate that the acylferrocene unit can be integrated into larger, more complex systems, leading to novel materials with interesting photophysical, electrochemical, and catalytic properties. nih.govnih.govacs.org

Table 2: Examples of Advanced Derivatization from (6-bromo-1-oxohexyl)ferrocene

| Starting Material | Reagent(s) | Product Type | Application Area |

|---|---|---|---|

| (6-bromo-1-oxohexyl)ferrocene | Dimercaptomaleonitrile disodium salt, then cyclotetramerization | Porphyrazine Derivative | Photodynamic Therapy, Materials Science nih.gov |

| (6-bromo-1-oxohexyl)ferrocene | 2-Ethynylpyridine | Polyacetylene Polymer | Conducting Polymers, Materials Science researchgate.net |

This table illustrates the use of (6-bromo-1-oxohexyl)ferrocene as a versatile scaffold for creating diverse and functional molecules.

Nucleophilic Addition Reactions with Acylferrocene Intermediates

The carbonyl group in acylferrocenes is a prime site for nucleophilic attack, similar to aromatic ketones. ntu.edu.tw This reactivity allows for the transformation of the acyl moiety into a variety of other functional groups, significantly expanding the chemical space accessible from these starting materials.

A common and fundamental transformation is the reduction of the acyl group to an alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed to produce the corresponding (α-hydroxyalkyl)ferrocenes. ntu.edu.tw For instance, the reaction of acylferrocenes with samarium diiodide (SmI₂) in the presence of water also yields these secondary alcohols. ntu.edu.tw These resulting chiral ferrocenyl alcohols are valuable intermediates themselves. acs.org The hydroxyl group, being in an α-position to the ferrocenyl moiety, is readily substituted by other nucleophiles, often proceeding through a stabilized carbocation intermediate with retention of configuration. acs.orgthieme-connect.de

This subsequent derivatization can be performed under mild solvolytic conditions. acs.org For example, the hydroxyl group can be activated by converting it into an acetate (B1210297), which can then be displaced by a range of nucleophiles, including primary amines, sodium thiomethoxide (NaSMe), and potassium thioacetate (B1230152) (KSAc), to yield a diverse set of functionalized ferrocenes (Table 1). acs.org This two-step sequence of reduction followed by nucleophilic substitution provides a robust pathway for introducing nitrogen, sulfur, and other heteroatoms. acs.orgthieme-connect.de

| Acylferrocene Precursor | Reduction Product | Nucleophile | Final Product | Reference |

|---|---|---|---|---|

| Acetylferrocene | (1-Hydroxyethyl)ferrocene | Primary Amines (e.g., R-NH₂) | (1-Aminoethyl)ferrocene Derivatives | acs.org |

| Acylferrocene | (α-Hydroxyalkyl)ferrocene | Sodium thiomethoxide (NaSMe) | (α-Thiomethylalkyl)ferrocene | acs.org |

| Acylferrocene | (α-Hydroxyalkyl)ferrocene | Potassium thioacetate (KSAc) | (α-Thioacetylalkyl)ferrocene | acs.org |

| Pivaloylferrocene | (1-Hydroxy-2,2-dimethylpropyl)ferrocene | Sodium Azide (NaN₃) followed by LiAlH₄ reduction | (1-Amino-2,2-dimethylpropyl)ferrocene | thieme-connect.de |

Carbon-Carbon and Carbon-Heteroatom Bond Formation via C-H Activation

While classical methods for functionalizing the ferrocene core often rely on lithiation, modern transition-metal-catalyzed C-H activation has emerged as a powerful and step-economical strategy. researchgate.net This approach allows for the direct formation of C-C and C-X bonds at positions that were traditionally difficult to access. A significant breakthrough has been the development of methods for the distal C(3)-functionalization of the cyclopentadienyl (Cp) ring, bypassing the more electronically favored C(2) position. researchgate.net

One highly effective strategy involves palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. chemrxiv.orgchemrxiv.org This methodology enables the regioselective arylation of ferrocene derivatives at the C(3) position. chemrxiv.org The process can be directed by a native functional group, such as a carboxylic acid, avoiding the need for installing and removing an external directing group. chemrxiv.org The mechanism involves an initial, weakly-coordinated palladacycle formation via proximal C(2)-H activation, which then, mediated by a norbornene derivative, relays the palladium catalyst to the distal C(3) position to forge a new carbon-carbon bond with a coupling partner like an aryl iodide. chemrxiv.org

Furthermore, enantioselective versions of this remote C-H activation have been developed, providing access to valuable 1,3-disubstituted planar chiral ferrocenes. chemrxiv.orgnih.gov By employing a chiral mono-N-protected amino acid ligand, high enantioselectivity (up to 99% ee) can be achieved in the synthesis of these sought-after structures, which have significant applications as ligands in asymmetric catalysis. nih.gov This method demonstrates excellent functional group tolerance and allows for the coupling of various aryl iodides and bromides (Table 2). nih.gov

| Ferrocene Substrate | Coupling Partner | Catalytic System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Ferrocene Carboxylic Acids | Aryl Iodides | Pd(OAc)₂ / Norbornene / Ligand | C(3)-Arylated Ferrocene Carboxylic Acids | Native directing group, regioselective | chemrxiv.org |

| Ferrocenylmethylamine Derivatives | Aryl Iodides | Pd(OAc)₂ / Norbornene / Chiral Amino Acid Ligand | 1,3-Disubstituted Planar Chiral Ferrocenes | High enantioselectivity (>96% ee) | chemrxiv.orgnih.gov |

| Ferrocenyl Methylamine Template | Acrylates (Methyl, Ethyl, t-Butyl) | Pd(OAc)₂ / N-Ac-Gly-OH / AgOAc | C(3)-Alkenylated Ferrocenes | Template-mediated distal functionalization | researchgate.net |

Multi-component Reactions for Functionalized Acylferrocene Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, represent a highly efficient strategy for generating molecular complexity. organic-chemistry.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps and purifications. nih.gov Acylferrocenes and their derivatives are excellent candidates for inclusion in MCRs to create novel, highly functionalized organometallic systems.

A notable example involves the use of (6-bromo-1-oxohexyl)ferrocene, a derivative of the title compound, in the synthesis of complex macrocycles. nih.gov This ferrocene derivative was first reacted with dimercaptomaleonitrile disodium salt to produce a novel ferrocene-containing maleonitrile (B3058920). nih.gov This intermediate then underwent a magnesium(II)-mediated cyclotetramerization reaction—a [1+1+1+1] MCR—to yield an octaferrocenyl-substituted sulfanyl porphyrazine. nih.gov Such complex structures hold potential in materials science and photodynamic therapy. nih.gov

In another application, ferrocene-containing catalysts have been developed to facilitate MCRs. For instance, a heterogeneous catalyst based on a ferrocene-containing ionic liquid supported on silica (B1680970) nanospheres has been shown to be effective in the A³ coupling reaction. researchgate.net This three-component reaction of aromatic hydrazides, aldehydes, and aromatic alkynes efficiently produces 1,3,5-trisubstituted pyrazoles, with the ferrocene moiety enhancing the catalytic activity. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, which are powerful tools for creating peptidomimetic compounds, also present opportunities for incorporating ferrocene-based aldehydes or amines to rapidly generate libraries of bioactive organometallic compounds. organic-chemistry.orgrug.nl

Theoretical and Computational Studies of Acylferrocene Electronic Structure and Reactivity

Quantum Mechanical Approaches to Bonding and Stability

The quintessential sandwich structure of ferrocene (B1249389) and its derivatives, including acylferrocenes, finds its explanation in the principles of quantum mechanics. The remarkable stability of this structure is attributed to the effective interaction between the d-orbitals of the central iron atom and the π-molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands. This interplay results in a set of delocalized molecular orbitals that accommodate the 18 valence electrons, bestowing considerable aromatic character and stability upon the molecule.

The introduction of an acyl group, such as the (1-oxohexyl) group, perturbs the electronic landscape of the ferrocene core. The acyl group acts as an electron-withdrawing moiety, which impacts the bonding and stability through inductive and resonance effects. This withdrawal of electron density from the Cp ring and, consequently, from the iron center, is a key feature of acylferrocenes.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organometallic compounds, providing a favorable balance between accuracy and computational expense. nih.govwikipedia.org For acylferrocenes, DFT calculations are extensively utilized to predict their geometric and electronic properties. sciensage.info

Geometric Properties: DFT calculations can provide precise predictions of the molecular geometry of acylferrocenes, encompassing bond lengths, bond angles, and dihedral angles. For example, the Fe-C bond lengths to the substituted and unsubstituted Cp rings can be distinguished, offering insights into the electronic impact of the acyl group. The geometry of the acyl group itself, including the C=O and C-C bond lengths and its orientation relative to the Cp ring, is also accurately described by DFT. The planarity between the acyl group and the Cp ring is a crucial parameter that dictates the degree of electronic conjugation.

Electronic Properties: The electronic characteristics of acylferrocenes are profoundly influenced by the acyl substituent. DFT calculations yield valuable data on the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In acylferrocenes, the HOMO is typically centered on the metal (Fe d-orbitals), whereas the LUMO is often localized on the acyl group and the substituted Cp ring. The HOMO-LUMO energy gap is a critical determinant of the chemical reactivity and the electronic absorption spectra of the molecule. The electron-withdrawing acyl group generally lowers the energies of both the HOMO and LUMO in comparison to unsubstituted ferrocene. sciensage.info DFT can also be used to compute various electronic descriptors, including Mulliken charge analysis, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps, which provide a quantitative measure of charge distribution. sciensage.info

A summary of typical geometric and electronic properties for an acylferrocene, as determined by DFT calculations, is presented below.

| Property | Typical Calculated Value | Significance |

| Geometric Properties | ||

| Fe-C (substituted ring) | ~2.05-2.07 Å | Indicates a weaker bond due to electron withdrawal. |

| Fe-C (unsubstituted ring) | ~2.04-2.06 Å | Closer to values in unsubstituted ferrocene. |

| C=O bond length | ~1.22-1.24 Å | Characteristic of a carbonyl double bond. |

| Dihedral angle (Cp-C-C=O) | 0-10° | Suggests near-planarity, facilitating electronic conjugation. |

| Electronic Properties | ||

| HOMO Energy | Lower than ferrocene | Reflects the electron-withdrawing effect, making oxidation more difficult. researchgate.net |

| LUMO Energy | Significantly lower than ferrocene | Indicates increased susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Smaller than in many organic molecules | Contributes to the compound's color and redox properties. mdpi.com |

| Mulliken Charge on Fe | More positive than in ferrocene | Confirms the electron-withdrawing nature of the acyl group. sciensage.info |

| Mulliken Charge on C (carbonyl) | Positive | Indicates the electrophilic character of the carbonyl carbon. |

| Mulliken Charge on O (carbonyl) | Negative | Indicates the nucleophilic character of the carbonyl oxygen. |

Computational Modeling of Reaction Mechanisms and Substituent Effects in Acylferrocenes

Computational modeling, especially with DFT, has proven invaluable in elucidating the reaction mechanisms of acylferrocenes and understanding how different substituents affect their reactivity. researchgate.net

Reaction Mechanisms: Acylferrocenes are versatile precursors for a wide array of other ferrocene derivatives. researchgate.net Computational studies have been instrumental in probing the mechanisms of these transformations. For instance, the reduction of the carbonyl group to an alcohol or a methylene (B1212753) group is a frequently performed reaction. DFT calculations can map the reaction pathway, identify transition states, and determine activation energies, offering a detailed understanding of the reaction kinetics. mit.edu Another key reaction is electrophilic substitution on the unsubstituted Cp ring. The acyl group deactivates the substituted ring towards such attacks. Computational models can quantify this deactivating effect by comparing the energies of intermediates formed upon attack at various positions, consistently showing that substitution on the unsubstituted ring is energetically favored.

Substituent Effects: The reactivity of acylferrocenes can be precisely controlled by modifying the length and branching of the alkyl chain within the acyl group. rsc.orgresearchgate.net Computational studies allow for a systematic investigation of these substituent effects. nih.gov For example, extending the alkyl chain, as in (1-oxohexyl)ferrocene, may have a minor electronic impact but can introduce significant steric hindrance. This can, in turn, influence the regioselectivity of subsequent reactions and the conformation of the products. Computational models can also predict how different substituents on the acyl group will alter the molecule's electronic properties and reactivity. researchgate.net By calculating parameters like the HOMO-LUMO gap, charge distribution, and reaction barriers for a series of substituted acylferrocenes, a quantitative structure-activity relationship (QSAR) can be developed. This predictive power is crucial for the rational design of novel ferrocene-based materials and catalysts with specific, desired properties.

Catalytic Applications in Organic Synthesis

The ferrocene scaffold has been extensively exploited in the design of catalysts, primarily due to its stable structure and rich electrochemistry. Acylferrocenes are key precursors in this field, allowing for the introduction of chirality and redox-active properties into catalytic systems.

Development of Chiral Ferrocene-Based Ligands for Asymmetric Catalysis (e.g., Hydrogenation of Ketones, Transfer Hydrogenation)

The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis, and acylferrocenes provide a versatile entry point to this class of molecules. The general strategy involves the reduction of the ketone in an acylferrocene to a chiral secondary alcohol, which then serves as a stereodirecting group or a point of attachment for further functionalization. scite.airsc.org

Soon after the discovery of ferrocene, it was established that Friedel-Crafts acylation is a straightforward method to produce ferrocenyl ketones. scite.ai These ketones, including this compound and the more commonly studied acetylferrocene (B1663952), can be stereoselectively reduced to the corresponding chiral 1-ferrocenylethanols. sigmaaldrich.comsigmaaldrich.cn This transformation establishes a center of chirality adjacent to the ferrocene core. The resulting chiral alcohols can be further modified, for example, by ortho-lithiation to introduce other functional groups, creating planar chiral ferrocene derivatives. rsc.org

These chiral ferrocenyl building blocks are then used to construct sophisticated ligands for transition metal-catalyzed reactions. For instance, chiral ferrocenyl P,P,N,N,O-ligands have been developed for ruthenium-catalyzed asymmetric hydrogenation of ketones, achieving high yields and enantioselectivity (up to 99% yield and 96% ee). rsc.org Similarly, chiral ferrocenyl ligands have been successfully applied in the asymmetric transfer hydrogenation (ATH) of aromatic ketones, using metals like ruthenium and iridium. scirp.org In these reactions, a hydrogen source such as a formic acid/triethylamine azeotrope is used to reduce ketones to chiral alcohols with moderate to good enantiomeric excesses. scirp.org The Josiphos ligand family, a prominent class of chiral ferrocene-based diphosphines, has found widespread industrial application in asymmetric hydrogenations. researchgate.netscilit.com

Table 1: Examples of Chiral Ferrocene-Based Ligands in Asymmetric Hydrogenation

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ruthenium complex with chiral ferrocenyl P,P,N,N,O-ligand | Asymmetric Hydrogenation | Simple ketones | Chiral aryl alkyl alcohols | up to 99 | up to 96 | rsc.org |

| Ruthenium complex with (S,Rp)-35 ligand | Asymmetric Hydrogenation | Aromatic ketones | Chiral alcoholic product | up to 99 | up to 99.7 | mdpi.com |

| Ruthenium/Iridium with Ferrocenyl chiral ligand L1 | Asymmetric Transfer Hydrogenation | Aromatic ketones | Chiral alcohols | - | up to 86 | scirp.org |

Role of Acylferrocenes in Redox-Switchable Catalytic Systems

The reversible one-electron oxidation of the iron center in ferrocene (Fe²⁺/Fe³⁺) is a defining characteristic that can be harnessed to create redox-switchable catalysts. mdpi.comrsc.org In such systems, the catalytic activity or selectivity is controlled by an external redox stimulus, allowing for temporal control over the reaction. nsf.govnih.gov Acylferrocenes and their derivatives are integral to designing these systems. The electron-withdrawing nature of the acyl group modifies the redox potential of the ferrocene unit, making oxidation more difficult compared to unsubstituted ferrocene. nih.gov

This principle has been applied in redox-switchable ring-opening polymerization (ROP), where ferrocene-derived ligands are used. nsf.govnih.gov The oxidation state of the iron atom in the ligand can remotely control the reactivity of the catalytic metal center. In one state, the catalyst might be "on" and actively polymerize a monomer, while in the other oxidation state, it becomes "off" or switches to polymerizing a different monomer. nsf.gov This allows for the synthesis of complex block copolymers with high precision. nsf.govnih.gov

Similarly, gold(I) complexes bearing tris(ferrocenyl)arene-based phosphine (B1218219) ligands have been shown to function as redox-switchable catalysts for the ring-closing isomerization of N-(2-propyn-1-yl)benzamide. nih.gov The catalyst possesses four distinct oxidation states (neutral, mono-, di-, and tri-oxidized), each exhibiting a different catalytic rate. The activity can be modulated in a stepwise manner by adding a chemical oxidant. nih.gov

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Ferrocene-based ligands have become indispensable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which are fundamental for forming C-C bonds. mdpi.comtorontomu.casigmaaldrich.com Acylferrocenes serve as precursors for many of these ligands. For example, acetylferrocene can be converted into ferrocenylimines, which, when complexed with palladium, act as effective catalysts for these coupling reactions. mdpi.com

The success of ferrocenyl ligands is attributed to several factors: they are thermally stable, their steric bulk can promote the crucial reductive elimination step in the catalytic cycle, and their electron-donating properties can influence the reactivity of the metal center. mdpi.com The well-known ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a benchmark in this area, but a wide array of other ferrocene-based phosphine and N-heterocyclic carbene (NHC) ligands have also been developed. mdpi.comdergipark.org.tr

Research has shown that palladacycles derived from ferrocene are highly effective precatalysts for the Suzuki cross-coupling of challenging substrates like aryl chlorides. researchgate.net Additionally, novel β-biarylacryl ferrocene derivatives have been synthesized via Suzuki reactions, starting from β-(2-bromophenyl)acrylferrocene, which itself is prepared by the condensation of acetylferrocene with 2-bromobenzaldehyde. mdpi.com

Table 2: Application of Ferrocene Derivatives in Pd-Catalyzed Cross-Coupling Reactions

| Catalyst/Ligand | Reaction Type | Substrates | Key Finding | Reference |

| Ferrocenylimine Palladium(II) Complexes | Mizoroki-Heck & Suzuki-Miyaura | Aryl halides, olefins, arylboronic acids | Complexes proved to be suitable and active catalyst precursors. | mdpi.com |

| Ferrocene-based Palladacycle | Suzuki Cross-Coupling | Aryl chlorides | Very effective precatalyst, even at low loadings (≥ 0.01 mol%). | researchgate.net |

| [Pd(PPh₃)₄] | Suzuki Cross-Coupling | β-(2-bromophenyl)acrylferrocene, arylboronic acids | Successful synthesis of novel β-biarylacryl ferrocenes. | mdpi.com |

| Ferrocenyl-substituted Pd-NHCs | Suzuki Cross-Coupling | Aryl bromides, phenylboronic acid | Catalytic system showed moderate efficiency. | dergipark.org.tr |

Contributions to Functional Materials Science

The incorporation of acylferrocene moieties into larger molecular and macromolecular structures has led to the development of novel functional materials with unique electrochemical and physical properties. nih.gov

Integration of Acylferrocene Moieties into Electroactive Polymeric Systems (e.g., Polyacetylenes, Polyvinylferrocene)

Acylferrocenes are key precursors for synthesizing redox-active polymers. rsc.orgresearchgate.net One of the most studied ferrocene-containing polymers is polyvinylferrocene (PVF). psu.edu Its synthesis often begins with acetylferrocene, which is reduced to hydroxyethylferrocene and then dehydrated to yield vinylferrocene. psu.edu The subsequent polymerization of vinylferrocene produces PVF, a polymer with a hydrocarbon backbone and pendant ferrocenyl groups. rsc.orgpsu.edu

These polymers are electroactive, meaning their properties can be switched by changing the oxidation state of the pendant ferrocene units. rsc.org The oxidation of the neutral, relatively hydrophobic ferrocene to the cationic, more hydrophilic ferrocenium (B1229745) ion leads to changes in solubility, color, and polarity. rsc.orgresearchgate.net This switching capability makes these materials suitable for a wide range of applications, including electrochemical sensors, redox-active films, and smart materials. nih.govresearchgate.net For example, ferrocene-modified polymers have been used to fabricate mediator-less electrochemical biosensors for detecting analytes like glucose. researchgate.net Copolymers can also be created by polymerizing ferrocene-containing monomers with other monomers, such as polyethylene (B3416737) glycol-type units, to fine-tune the material's redox behavior and ionic interactions for specific applications like energy storage or catalysis. acs.org

Utilization as Precursors for Nanomaterials and Advanced Carbon Structures

Ferrocene and its derivatives, including acylferrocenes, are widely used as precursors for synthesizing nanomaterials, particularly carbon nanotubes (CNTs) and iron oxide nanoparticles. rsc.org The pyrolysis (thermal decomposition) of a ferrocene compound is an efficient method for CNT growth because the precursor conveniently provides both the iron catalyst (from the Fe atom) and a carbon source (from the cyclopentadienyl rings). acs.orgjst.go.jpacs.orgresearchgate.net

Using a substituted ferrocene, such as acetylferrocene, instead of ferrocene itself can influence the resulting nanomaterial's properties. The presence of functional groups, like the carbonyl in acetylferrocene, affects the decomposition temperature and the formation of the catalyst particles, which in turn impacts the structure (e.g., diameter, number of walls) and purity of the CNTs produced. mdpi.com Studies have shown that the pyrolysis of mixtures of ferrocene and other hydrocarbons can yield various carbon nanostructures, from single-walled and multi-walled CNTs to carbon nanospheres, depending on the reaction conditions and the ratio of the components. acs.orgacs.org

Beyond carbon-based nanomaterials, acylferrocenes have been used as single-source precursors for iron oxide nanoparticles. For instance, γ-Fe₂O₃ nanoparticles have been synthesized via a facile inductive heating method using acetylferrocene as the precursor. rsc.org This approach is promising for the scalable production of magnetic nanoparticles with applications in various fields.

Design of Ferrocene-Functionalized Self-Assembled Structures and Thin Films

The unique structural and electronic properties of ferrocene and its derivatives, such as this compound, make them ideal candidates for the construction of highly ordered molecular architectures like self-assembled monolayers (SAMs) and thin films. acs.orgresearchgate.net These structures are created through spontaneous organization of molecules into stable, well-defined arrangements on a substrate. nd.edu The primary method for fabricating ferrocene-terminated SAMs involves the chemisorption of ferrocenyl-alkanethiols onto gold surfaces. researchgate.netchemicalpapers.com The thiol group (-SH) forms a strong, stable bond with the gold substrate, leading to a densely packed monolayer where the ferrocene units are oriented away from the surface. chemicalpapers.com

The process of self-assembly can be initiated through various deposition techniques, including vapor deposition and pulse deposition from a solution. nd.edu The resulting film's structure and properties can be influenced by factors such as the length of the alkane chain, the presence of other functional groups, and the deposition conditions. rsc.org For instance, ferrocene-terminated SAMs have been extensively studied as prototypical chemically modified electrodes to understand the relationship between their microscopic structures and electrochemical properties. acs.org

Researchers have also developed methods to create more complex thin films. Layer-by-layer (LbL) deposition allows for the construction of well-organized films with controlled thickness and ferrocene content. researchgate.net Other techniques include in-situ polymerization, where ferrocene-containing monomers are polymerized directly onto an electrode surface, and host-guest complexation, such as using β-cyclodextrin cavities to anchor ferrocene-functionalized polymers. researchgate.netnih.gov These advanced methods enable the creation of tailored surfaces with specific functionalities for applications in sensing and electronics. amazonaws.com For example, ferrocene-functionalized carbene thin films have been shown to act as robust molecular rectifiers. acs.org

Table 1: Techniques for Ferrocene-Functionalized Film Fabrication

| Fabrication Technique | Description | Key Features |

|---|---|---|

| Self-Assembled Monolayers (SAMs) | Spontaneous chemisorption of thiol-terminated ferrocene derivatives onto a gold substrate. researchgate.netchemicalpapers.com | Forms a highly ordered, stable monolayer; provides a well-defined system for electrochemical studies. acs.orgresearchgate.net |

| Layer-by-Layer (LbL) Deposition | Sequential adsorption of positively and negatively charged ferrocene-containing polymers or materials. researchgate.net | Allows precise control over film thickness and composition; creates well-organized multilayer structures. researchgate.net |

| In-situ Polymerization | Electrochemical or chemical polymerization of ferrocene-containing monomers directly on the electrode surface. researchgate.net | Provides a straightforward method to deposit ferrocene polymer films onto various electrode materials. researchgate.net |

| Host-Guest Complexation | Non-covalent assembly based on molecular recognition, such as ferrocene inclusion within cyclodextrin (B1172386) cavities on a surface. nih.gov | Enables reversible and electrochemically controlled adsorption and desorption of ferrocene polymers. nih.gov |

| Carbene-Based Film Formation | Covalent coupling of ferrocene-functionalized diazo precursors to a gold surface to form carbene thin films. acs.org | Creates robust, surface-immobilized films with applications in molecular electronics like rectification. acs.org |

Development of Electrochemical Sensing Platforms

The development of electrochemical sensors has been significantly impacted by the use of ferrocene and its derivatives. bohrium.comacs.org Their remarkable electrochemical characteristics, particularly the stable and reversible redox behavior, position them as a cornerstone in the design of advanced sensing platforms. mdpi.comresearchgate.net These sensors leverage the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as a signal transducer for the detection of a wide array of chemical and biological species. mdpi.commdpi.com

Principles of Ferrocene-Based Redox-Active Receptors for Chemical Sensing

The fundamental principle behind ferrocene-based electrochemical sensing lies in its predictable and reversible one-electron oxidation-reduction process. mdpi.com A ferrocene-based sensor is typically a supramolecular assembly composed of a ferrocene unit (the redox-active reporter) and a receptor unit (the binding site), often connected by a spacer. mdpi.compreprints.org When the receptor binds to a target analyte (a guest molecule or ion), it alters the electronic environment of the ferrocene core. mdpi.com

This binding event can stabilize or destabilize the oxidized ferrocenium form relative to the neutral ferrocene form. mdpi.com

Anion Binding: If the receptor binds an anion, the increased electron density near the ferrocene moiety makes it easier to oxidize. This results in a cathodic (negative) shift in the ferrocene redox potential. acs.org The electrostatic interactions between the anion and the receptor stabilize the positive charge of the ferrocenium cation (Fc⁺) that is formed upon oxidation. mdpi.com

Cation Binding: Conversely, binding a cation often makes the oxidation of the iron center more difficult due to electrostatic repulsion. This leads to an anodic (positive) shift in the redox potential. researchgate.net

The magnitude of this potential shift is directly related to the strength of the interaction between the receptor and the analyte, allowing for quantitative analysis. mdpi.com The versatility of ferrocene chemistry allows for the straightforward functionalization of its cyclopentadienyl rings, enabling the design of diverse molecular architectures tailored for specific analytes. mdpi.comrsc.org This combination of a reliable redox signal and tunable structural design makes ferrocene derivatives highly effective as electrochemical receptors. mdpi.comresearchgate.net

Selective Recognition of Ions and Neutral Molecules via Electrochemical Probes

The true power of ferrocene-based sensors is realized through the rational design of receptor sites that can selectively bind specific target analytes. mdpi.com By incorporating different functional groups capable of forming specific non-covalent interactions (e.g., hydrogen bonds, coordination bonds), chemists have created a vast library of ferrocene derivatives for detecting a wide range of ions and neutral molecules. mdpi.comdeakin.edu.au

Anion Recognition: Amide, urea, and triazole groups are commonly integrated into ferrocene receptors for anion sensing. mdpi.com These groups act as hydrogen-bond donors, forming stable complexes with anions like dihydrogen phosphate (B84403) (H₂PO₄⁻), chloride (Cl⁻), and fluoride (B91410) (F⁻). mdpi.comacs.orgtandfonline.com For example, ferrocene receptors functionalized with amide groups have shown negative potential shifts of up to 260 mV upon binding with H₂PO₄⁻. mdpi.com Similarly, ferrocene-triazole derivatives can produce significant cathodic shifts in the presence of anions like F⁻ and acetate (B1210297) (AcO⁻). acs.org

Cation Recognition: For cation sensing, receptors often contain nitrogen or oxygen donor atoms, such as those in aza-oxa macrocycles or imine derivatives, which can coordinate with metal ions. mdpi.comrsc.org Ferrocene-based sensors have demonstrated high selectivity for toxic heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺), as well as biologically important cations like magnesium (Mg²⁺) and calcium (Ca²⁺). researchgate.netrsc.orgrsc.org The binding of a metal cation typically induces a significant anodic shift in the ferrocene's oxidation potential, with shifts as large as 360 mV reported for Mg²⁺ and Ca²⁺ sensing. rsc.org

Neutral Molecule Recognition: While less common, the recognition of neutral molecules is an expanding area of research. mdpi.comdeakin.edu.au Ferrocene-containing boronic acids, for instance, have been developed as electrochemical chiral sensors for neutral diols. bham.ac.uk These sensors operate on the principle that the formation of a cyclic boronate ester with the diol alters the electrochemical properties of the nearby ferrocene unit. bham.ac.uk

Table 2: Examples of Ferrocene-Based Electrochemical Probes for Ion Recognition

| Ferrocene Derivative Type | Target Analyte(s) | Typical Potential Shift (ΔE) | Reference |

|---|---|---|---|

| Ferrocene-Amide Calix mdpi.comarene | H₂PO₄⁻, Cl⁻ | -260 mV (H₂PO₄⁻), -70 mV (Cl⁻) | mdpi.com |

| Ferrocene-Urea | H₂PO₄⁻, Cl⁻ | -250 mV (H₂PO₄⁻), -115 mV (Cl⁻) | mdpi.com |

| Ferrocene-Triazole | F⁻, AcO⁻, H₂PO₄⁻ | Cathodic shifts | acs.org |

| Aza-oxa Ferrocene Macrocycle | Hg²⁺ | Anodic shift of ~130 mV in water | researchgate.netrsc.org |

| Nitrogen-containing Ferrocene Ligands | Mg²⁺, Ca²⁺ | Anodic shift of 160–360 mV | rsc.org |

| Ferrocene-Quinoxaline | Hg²⁺ | Anodic shift | mdpi.com |

| Imidazole-annelated Ferrocene | Pb²⁺ | Anodic shift | ciac.jl.cn |

Advanced Strategies for Bio-sensing Applications utilizing Ferrocene Derivatives

Ferrocene derivatives are pivotal in the field of biosensing, where they primarily function as highly efficient redox mediators. nih.govbeilstein-journals.org In an enzyme-based biosensor, the ferrocene derivative facilitates electron transfer between the enzyme's redox center, which is often deeply embedded within its protein structure, and the electrode surface. researchgate.net This mediation is crucial for the development of second-generation biosensors, which operate at lower potentials and are less susceptible to interference than first-generation sensors that rely on detecting oxygen or hydrogen peroxide. nih.gov

A key application is in glucose sensing. Ferrocene-modified polymers, such as ferrocene-modified linear poly(ethylenimine) (LPEI-Fc), are used to immobilize enzymes like glucose oxidase (GOx) or glucose dehydrogenase (GDH) onto an electrode. nih.govrsisinternational.org When glucose is oxidized by the enzyme, the ferrocene mediator shuttles electrons from the enzyme to the electrode, generating a current that is proportional to the glucose concentration. rsisinternational.org Similar principles are applied to create biosensors for other important analytes like glutamate (B1630785), cholesterol, and lactate. bohrium.comnih.gov

To enhance the performance of these biosensors, several advanced strategies are employed:

Nanomaterial Integration: Nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes, and graphene oxide (GO) are used to modify the electrode surface. bohrium.comrsisinternational.org These materials provide a high surface area for enzyme and mediator immobilization and improve electrical conductivity, leading to amplified signals and higher sensitivity. rsisinternational.orgnih.gov For example, combining GO with LPEI-Fc has been shown to increase the catalytic current during glucose oxidation. rsisinternational.org

Immunosensors: Ferrocene derivatives are used as electrochemical labels in immunosensors. beilstein-journals.orgresearchgate.net In a typical sandwich-type immunosensor, a ferrocene-labeled antibody binds to the target antigen that has been captured on the electrode, producing a redox signal that indicates the presence of the antigen. researchgate.net This approach has been used for detecting cancer biomarkers and pathogens. nih.govresearchgate.net

Boronic Acid Derivatives: Ferroceneboronic acid (FcBA) and its derivatives are used for the non-enzymatic sensing of molecules containing diol groups, such as sugars and glycated hemoglobin (HbA1c). The binding of the diol to the boronic acid moiety causes a measurable change in the ferrocene redox potential, allowing for the quantification of analytes crucial for diabetes monitoring.

Table 3: Ferrocene-Based Biosensing Strategies

| Biosensor Type | Key Components | Target Analyte | Principle of Operation |

|---|---|---|---|

| Enzyme-Based (Amperometric) | Ferrocene Mediator, Enzyme (e.g., GDH), Graphene Oxide | Glucose | Ferrocene shuttles electrons from the enzyme-catalyzed oxidation of glucose to the electrode. rsisinternational.org |

| Enzyme-Based (Amperometric) | Ferrocene Mediator, Enzyme (e.g., GlutOx) | Glutamate | Ferrocene derivative mediates electron transfer from glutamate oxidation, resulting in a measurable current. nih.gov |

| Immunosensor (Sandwich) | Ferrocene-labeled Antibody, Capture Antibody, Nanoparticles | Human IgG, Cancer Biomarkers | Ferrocene acts as a redox label; its signal is detected upon formation of the sandwich complex with the target antigen. nih.govresearchgate.net |

| Non-Enzymatic (Voltammetric) | Ferroceneboronic Acid (FcBA) | Glycated Hemoglobin (HbA1c), Sugars | Binding of the analyte's diol groups to the boronic acid shifts the ferrocene redox potential. |

Conclusion

(1-Oxohexyl)ferrocene is a characteristic example of an acylferrocene, a class of compounds that continues to be of great interest in organometallic chemistry. Its synthesis, typically via Friedel-Crafts acylation, provides a versatile platform for further chemical modification. The interplay between the stable, redox-active ferrocene (B1249389) core and the reactive carbonyl group allows it to serve as a crucial intermediate for the development of advanced materials with tailored electronic properties and for the creation of sophisticated chiral ligands for asymmetric catalysis. While detailed research on this specific molecule is not as extensive as for some other derivatives, its chemistry is representative of the rich and varied field of ferrocene science.

Future Perspectives and Emerging Research Directions in Acylferrocene Chemistry

Innovations in Synthetic Methodologies for Tailored Acylferrocene Architectures

The synthesis of acylferrocenes, including (1-Oxohexyl)ferrocene, is a dynamic area of research focused on developing more efficient, selective, and environmentally benign methods. Traditional Friedel-Crafts acylation remains a cornerstone, but innovative approaches are emerging to create precisely structured acylferrocene architectures.

The most common method for synthesizing acylferrocenes is the Friedel-Crafts acylation of ferrocene (B1249389). doi.org This can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. doi.org Recent research has explored the use of more sustainable and reusable catalysts. For instance, zinc oxide (ZnO) has been demonstrated as an effective catalyst for the acylation of ferrocene with acyl chlorides, offering high yields under mild or even solvent-free conditions. colab.wsresearchgate.net Another advancement is the use of solid acid catalysts like zeolites, which offer advantages such as reusability and high selectivity for monoacylated products, preventing the formation of diacylated ferrocenes. doi.orgdokumen.pub

Alternative synthetic routes are also being developed. One novel method is the hydroiminoacylation of terminal olefins with ferrocenecarboxaldimine, catalyzed by Wilkinson's catalyst, which yields acylferrocenes after hydrolysis. elsevierpure.comepa.gov These evolving synthetic strategies enable the creation of a diverse library of acylferrocenes with tailored acyl chains, like the hexanoyl group in this compound, opening up new possibilities for fine-tuning their properties for specific applications.

Table 1: Comparison of Synthetic Methods for Acylferrocenes

| Method | Acylating Agent | Catalyst | Key Advantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Chloride / Anhydride | AlCl₃, H₃PO₄ | Well-established, versatile doi.org |

| ZnO-Catalyzed Acylation | Acyl Chloride | Zinc Oxide (ZnO) | Mild conditions, high yield, recyclable catalyst colab.wsresearchgate.net |

| Zeolite-Catalyzed Acylation | Acetic Anhydride | Zeolites (e.g., beta, USY) | High selectivity, reusable heterogeneous catalyst doi.orgdokumen.pub |

Exploration of Novel Catalytic Transformations and Systems

Acylferrocenes are not only products of catalytic reactions but are also crucial intermediates in the development of new catalytic systems. They serve as precursors for a wide range of ferrocene derivatives, including chiral ligands used in asymmetric catalysis. doi.orgresearchgate.net The transformation of the acyl group into other functionalities, such as alcohols or amines, provides access to a vast chemical space for ligand design. doi.org

The ferrocene unit itself, with its stable and reversible redox behavior, is a key component in redox catalysis. The electronic properties of the ferrocene core can be modulated by the acyl substituent. For example, the electron-withdrawing nature of the oxohexyl group in this compound can enhance the oxidation potential of the iron center, making it suitable for facilitating electron transfer processes in various organic transformations. mdpi.com Research on the closely related (6-bromo-1-oxohexyl)ferrocene (B12286952) shows that the presence of such functionalized acyl groups can lead to significantly more positive oxidation potentials. mdpi.comnih.gov This tunability is critical for designing catalysts for specific redox reactions.

Advancement of Responsive Materials and High-Performance Electrochemical Devices

The unique electrochemical and photophysical properties of ferrocene derivatives make them ideal candidates for advanced materials. Acylferrocenes like this compound are being incorporated into polymers and other molecular assemblies to create responsive materials and high-performance devices.

Responsive Materials: Ferrocene's ability to switch between its neutral (ferrocene) and oxidized (ferrocenium) states is being harnessed to create "smart" materials that respond to external stimuli like light, heat, or electrochemical signals. chemistryviews.org Ferrocene-containing liquid crystals, for instance, can change their optical properties upon redox switching. chemistryviews.org The incorporation of acylferrocene units into polymer backbones or as side chains allows for the development of redox-active polymers and gels with tunable properties. acs.orgtandfonline.com A polyacetylene-based polyelectrolyte was synthesized using (6-bromo-1-oxohexyl)ferrocene, resulting in a polymer with a conjugated backbone and redox-active ferrocene substituents. tandfonline.com

Electrochemical Devices: In the realm of electrochemical devices, acylferrocenes are investigated for their potential in sensors, batteries, and solar cells. The predictable redox potential of the ferrocene/ferrocenium (B1229745) couple makes it an excellent mediator for biosensors, facilitating electron transfer between an enzyme and an electrode. mdpi.com Ferrocene-containing polymers derived from precursors like (6-bromo-1-oxohexyl)ferrocene can act as electron transfer mediators. chemdad.comscientificlabs.com Furthermore, functionalized ferrocene derivatives are being designed as alternative redox couples in dye-sensitized solar cells (DSSCs), where their tunable redox potentials can be optimized for efficient device performance. researchgate.netresearchgate.net

Table 2: Applications of Acylferrocene Derivatives in Materials and Devices

| Application Area | Function of Acylferrocene Derivative | Example |

|---|---|---|

| Responsive Materials | Redox-switchable component in liquid crystals and polymers. chemistryviews.org | Multi-stimuli-responsive liquid crystal dopants. chemistryviews.org |

| Electrochemical Biosensors | Electron transfer mediator. mdpi.com | Ferrocene-polymer films for glutamate (B1630785) detection. mdpi.com |

| Polymers | Redox-active monomer for functional polymers. tandfonline.com | Polyacetylenes from (6-bromo-1-oxohexyl)ferrocene. tandfonline.com |

Interdisciplinary Research Frontiers involving Acylferrocenes

The versatility of acylferrocenes has propelled their use across numerous scientific disciplines, blurring traditional boundaries and opening new research frontiers.

Bioorganometallic Chemistry: Ferrocene derivatives have been investigated for a range of biomedical applications. ontosight.ai While outside the scope of this article, this field leverages the unique properties of ferrocene for developing diagnostic probes and therapeutic agents. researchgate.netmdpi.com

Materials Science: The development of novel polymers, nanomaterials, and liquid crystals containing acylferrocene units is a major interdisciplinary effort. ontosight.airesearchgate.net These materials are explored for applications in nonlinear optics, molecular electronics, and data storage, driven by the unique combination of the organometallic ferrocene core and the functional acyl side chain. researchgate.netacs.org

Supramolecular Chemistry: Acylferrocenes are used as building blocks in the construction of complex supramolecular assemblies. The acyl group can participate in hydrogen bonding or other non-covalent interactions, directing the self-assembly of molecules into well-defined structures like macrocycles and cages, which can be used for molecular recognition and sensing.

The ongoing exploration of this compound and its analogues continues to push the boundaries of what is possible, promising a future rich with new materials, more efficient chemical processes, and innovative technologies rooted in the fundamental chemistry of the ferrocene scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (1-Oxohexyl)ferrocene, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation, where ferrocene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include strict anhydrous conditions, controlled temperature (0–5°C), and post-reaction quenching with ice. Purification involves thin-layer chromatography (TLC) to monitor progress, followed by column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity is confirmed via melting point analysis, IR spectroscopy (C=O stretch ~1680 cm⁻¹), and ¹H NMR (distinct cyclopentadienyl proton splitting patterns) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?

- Methodological Answer : IR spectroscopy identifies the ketone group (C=O), while ¹H NMR confirms substitution patterns on the cyclopentadienyl rings (e.g., integration ratios for protons adjacent to the acyl group). ¹³C NMR resolves carbonyl carbon signals (~200 ppm). X-ray crystallography (where applicable) provides definitive structural validation, referencing lattice parameters and space group data from ferrocene derivative studies .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), light, and humidity. Monitor decomposition via TLC and UV-vis spectroscopy. Compare degradation products with controls using HPLC-MS. For redox stability, cyclic voltammetry can track ferrocene/ferrocenium redox couples in different solvents .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in free-radical reactions?

- Methodological Answer : The acylated ferrocene undergoes single-electron oxidation to form a ferricinium ion, which reacts with radicals (e.g., benzyl or cyanoalkyl radicals). Kinetic studies (ESR, stopped-flow techniques) and Hammett plots can elucidate substituent effects on reaction rates. Contrast with non-acylated ferrocene to isolate electronic contributions from the oxohexyl group .

Q. How can contradictory data on reaction yields in this compound-based catalysis be resolved?

- Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading, and temperature. Use design-of-experiments (DoE) frameworks to identify interactions between variables. Cross-validate results with independent techniques (e.g., GC-MS vs. NMR yield calculations) .

Q. What strategies are effective in probing the electronic effects of the oxohexyl group on ferrocene’s electrochemical behavior?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution across the cyclopentadienyl rings. Experimentally, compare cyclic voltammetry peaks (E₁/₂ values) of this compound with unsubstituted ferrocene in identical electrolytes. Correlate shifts in oxidation potentials with Hammett σ constants for acyl groups .

Q. How can researchers design experiments to study this compound’s role in nanomaterials synthesis?

- Methodological Answer : Utilize chemical vapor deposition (CVD) with this compound as a precursor. Optimize parameters like carrier gas flow rate (e.g., Ar at 500 L/hour) and reactor temperature (e.g., 875°C) based on ferrocene-derived carbon nanotube synthesis protocols. Characterize products via TEM and Raman spectroscopy to assess nanostructure quality .

Data Analysis & Research Design

Q. What statistical approaches are recommended for analyzing kinetic data in this compound reactions?

- Methodological Answer : Apply pseudo-first-order kinetics under excess reagent conditions. Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-dependent concentration data. Report confidence intervals for rate constants and perform ANOVA to assess significance of temperature or solvent effects .

Q. How should researchers address gaps in literature regarding the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.